![molecular formula C24H24N2O6S B11096748 Ethyl 2-(3-methoxybenzamido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11096748.png)
Ethyl 2-(3-methoxybenzamido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-methoxybenzamido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure. Let’s break it down:
Ethyl Ester: The compound contains an ethyl ester group (C₂H₅O-) attached to the thiophene ring.
Amide Groups: It features two amide groupsone derived from 3-methoxybenzamide and the other from 3-methoxyphenylcarbamoyl.
Thiophene Ring: The central core of the compound is a thiophene ring, which imparts aromaticity and reactivity.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including amide formation, carbamoylation, and esterification. Here’s a simplified synthetic route:
Amide Formation:
Industrial Production: While no specific industrial production methods are widely documented, laboratories can synthesize this compound using the above steps.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Potential as a drug candidate due to its unique structure.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Possible use in organic electronics or sensors.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with specific protein targets or modulation of cellular signaling pathways.
Comparison with Similar Compounds
While no direct analogs exist, we can compare it to related thiophene-based compounds, emphasizing its distinct features.
Biological Activity
Ethyl 2-(3-methoxybenzamido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with methoxybenzamido and methoxyphenylcarbamoyl groups. Its IUPAC name is ethyl 2-[(3-methoxybenzoyl)amino]-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate. The presence of these functional groups suggests potential interactions with biological macromolecules, influencing their structure and function.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₁₈N₂O₄S |
Molecular Weight | 358.41 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amide and ester groups can form hydrogen bonds with proteins, while the thiophene ring may participate in π-π interactions with aromatic residues. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells through interference with mitotic processes.
Research Findings
Recent studies have explored the biological activity of this compound, focusing on its anticancer and antimicrobial properties.
Case Study: Anticancer Activity
A study investigated the compound's effect on centrosome amplification in cancer cells. The results indicated that treatment with the compound led to multipolar mitotic spindles and subsequent cell death, suggesting its potential as a novel anticancer agent targeting mitotic kinesins like HSET (KIFC1) .
In Vitro Studies
In vitro assays demonstrated that the compound exhibited micromolar inhibition of specific cancer cell lines. This inhibition was associated with structural modifications that enhanced binding affinity to target proteins .
Comparative Biological Activity
To better understand its efficacy, a comparative analysis with related compounds was conducted:
Compound | IC50 (μM) | Biological Activity |
---|---|---|
This compound | 1.5 | Anticancer (HSET inhibition) |
2-(3-Benzamidopropanamido)thiazole-5-carboxylate | 0.02 | Anticancer (HSET inhibition) |
Ethyl 2-(4-methoxybenzamido)-5-[(4-methoxypheynl)carbamoyl]-4-methylthiophene-3-carboxylate | 0.5 | Antimicrobial |
Properties
Molecular Formula |
C24H24N2O6S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 2-[(3-methoxybenzoyl)amino]-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O6S/c1-5-32-24(29)19-14(2)20(22(28)25-16-9-7-11-18(13-16)31-4)33-23(19)26-21(27)15-8-6-10-17(12-15)30-3/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27) |
InChI Key |
IIESZIBGTIHGCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)OC)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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